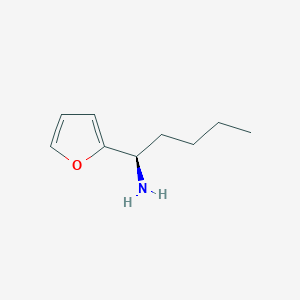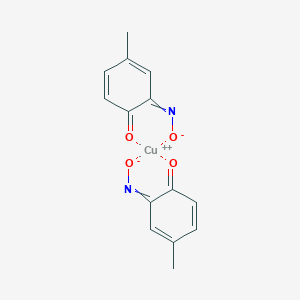
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O')copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is a coordination compound with the molecular formula C₁₄H₁₂CuN₂O₄. It is known for its unique structure, where copper is coordinated with two 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper typically involves the reaction of copper salts with 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oxime under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the copper center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
科学的研究の応用
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a precursor for other copper-based compounds.
作用機序
The mechanism by which Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper exerts its effects involves coordination with target molecules. The copper center can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with specific molecular targets, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) sulfate: A widely used copper compound with distinct chemical properties.
Copper(II) chloride: Known for its use in various industrial applications.
Uniqueness
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.
特性
分子式 |
C14H12CuN2O4 |
|---|---|
分子量 |
335.80 g/mol |
IUPAC名 |
copper;4-methyl-6-oxidoiminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8-10;/h2*2-4,10H,1H3;/q;;+2/p-2 |
InChIキー |
ZWGUGMSWHCTUCK-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=N[O-])C(=O)C=C1.CC1=CC(=N[O-])C(=O)C=C1.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
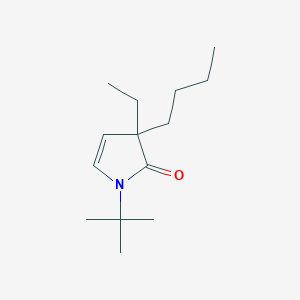
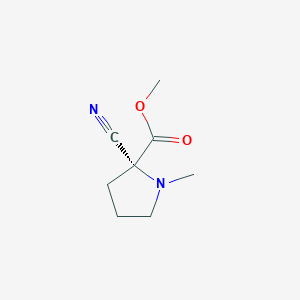
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
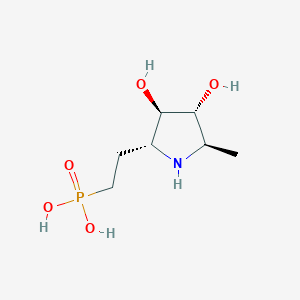

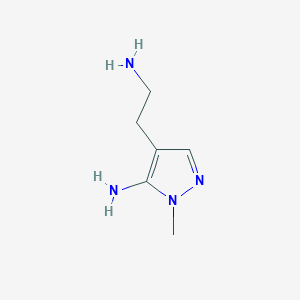
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
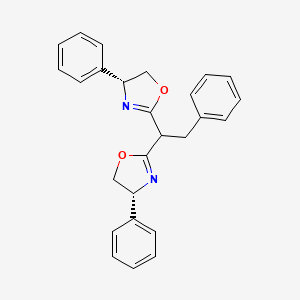
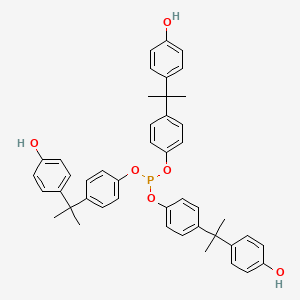
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
